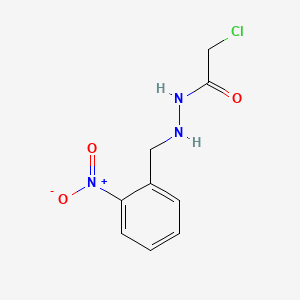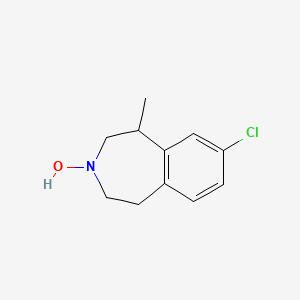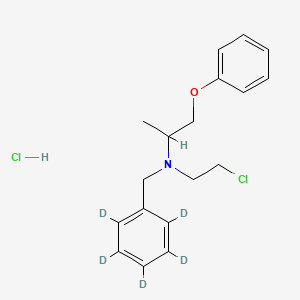
2-chloro-N'-(2-nitrobenzyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-cloro-N’-(2-nitrobencil)acetohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo cloro, un grupo nitrobencilo y una parte de acetohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-cloro-N’-(2-nitrobencil)acetohidrazida suele implicar la reacción del cloruro de 2-nitrobencilo con acetohidrazida en presencia de una base. La reacción se lleva a cabo en condiciones de reflujo para facilitar la formación del producto deseado. El esquema general de la reacción es el siguiente:
Materias primas: Cloruro de 2-nitrobencilo y acetohidrazida.
Condiciones de reacción: Reflujo en un disolvente adecuado (por ejemplo, etanol) con una base (por ejemplo, hidróxido de sodio).
Aislamiento del producto: El producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
La producción industrial de la 2-cloro-N’-(2-nitrobencil)acetohidrazida puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-cloro-N’-(2-nitrobencil)acetohidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos, como las aminas o los tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen el hidrógeno gaseoso con un catalizador de paladio o el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en presencia de una base para facilitar las reacciones de sustitución.
Principales productos
Oxidación: Formación de 2-amino-N’-(2-nitrobencil)acetohidrazida.
Reducción: Formación de 2-amino-N’-(2-nitrobencil)acetohidrazida.
Sustitución: Formación de varios derivados sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 2-cloro-N’-(2-nitrobencil)acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano.
Medicina: Se explora su potencial terapéutico, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2-cloro-N’-(2-nitrobencil)acetohidrazida implica su interacción con dianas moleculares y vías específicas. El grupo nitro puede sufrir una reducción para formar intermedios reactivos que pueden interactuar con los componentes celulares, lo que lleva a diversos efectos biológicos. El grupo cloro puede participar en reacciones de sustitución, modificando la actividad y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de 2-nitrobencilo: Un precursor en la síntesis de la 2-cloro-N’-(2-nitrobencil)acetohidrazida.
Bromuro de 2-nitrobencilo: Similar en estructura pero con un átomo de bromo en lugar de cloro.
Alcohol de 2-nitrobencilo: Contiene un grupo hidroxilo en lugar de un grupo cloro.
Singularidad
La 2-cloro-N’-(2-nitrobencil)acetohidrazida es singular debido a la presencia de un grupo cloro y un grupo nitrobencilo, que confieren una reactividad específica y un potencial actividad biológica. Su combinación de grupos funcionales la convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H10ClN3O3 |
|---|---|
Peso molecular |
243.65 g/mol |
Nombre IUPAC |
2-chloro-N'-[(2-nitrophenyl)methyl]acetohydrazide |
InChI |
InChI=1S/C9H10ClN3O3/c10-5-9(14)12-11-6-7-3-1-2-4-8(7)13(15)16/h1-4,11H,5-6H2,(H,12,14) |
Clave InChI |
ZPACFOWSZXYYKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNNC(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)



![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
